N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure comprises an indole core substituted at the 3-position with a 2-oxoacetamide group, which is further functionalized with a furan-2-ylmethyl moiety. The indole scaffold is widely recognized as a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKGUYPWYVNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Coupling with indole-3-carboxaldehyde: The furan-2-ylmethyl intermediate is then coupled with indole-3-carboxaldehyde in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired product.
Amidation reaction: The final step involves the reaction of the intermediate with an appropriate amine to form the oxoacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxoacetamide group can be reduced to form the corresponding amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation can be employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, highlighting their biological activities, targets, and substituent effects:
Key Findings:
Substituent Impact on Activity: Adamantane Derivatives: Compounds like 5r (Ev1, Ev3) with adamantane substituents exhibit potent anticancer activity (IC₅₀ = 10.56 µM against HepG2) via caspase-8-dependent apoptosis . The bulky adamantane group likely enhances hydrophobic interactions with cellular targets. Furan-Containing Analogs: Furan substitution (e.g., Compound 4 in Ev2) retains anticancer activity but may reduce potency compared to adamantane derivatives. Fluorinated furan analogs (e.g., Compound 8 in Ev9) shift activity toward cannabinoid receptor binding (Ki = 6.2 nM for CB2), indicating substituent-driven target selectivity .
Mechanistic Divergence: Adamantane-substituted derivatives primarily induce apoptosis via caspase-8 activation, bypassing mitochondrial pathways (caspase-9 independent) . Fluorinated furan derivatives (e.g., Ev9) target cannabinoid receptors, suggesting structural flexibility for modulating GPCRs .
Synthetic Accessibility :
- The synthesis of N-substituted oxoacetamides typically involves coupling 2-(indol-3-yl)-2-oxoacetyl chloride with amines under anhydrous conditions (Ev2, Ev4). Yields range from 75% to 91.5%, with purity confirmed via NMR and HRMS .
Biological Activity
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxoacetamide class and features a unique structure that combines a furan moiety with an indole derivative, which is known for its diverse biological properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Furan Ring: Contributes to the compound's reactivity and potential interactions with biological targets.
- Indole Moiety: Known for its role in various biological activities, including antitumor and anti-inflammatory effects.
- Oxoacetamide Group: Enhances the pharmacological profile by allowing for various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:
Molecular Targets:
- Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptors: Potential interaction with receptors that modulate signaling pathways related to cell growth and apoptosis.
Pathways Involved:
- NF-kB Pathway: Modulation of this pathway can lead to reduced inflammation and tumor growth.
- MAPK Pathway: Involvement in cellular responses to growth factors, which may be targeted for cancer therapy.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Demonstrated efficacy in inhibiting tumor growth in xenograft models. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
| Antimicrobial | Exhibits activity against certain bacterial strains, highlighting its versatility. |
Case Studies and Research Findings
- Antitumor Activity: In a study involving mouse xenograft models, related indole-based compounds showed significant inhibition of tumor growth, suggesting a potential therapeutic application for this compound in oncology .
- Anti-inflammatory Effects: Research has indicated that indole derivatives can modulate inflammatory pathways, providing a basis for exploring the anti-inflammatory potential of this compound .
- Synthesis and Biological Evaluation: A detailed synthesis route has been established, allowing for the efficient production of this compound, which can then be evaluated for various biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
